molecular formula C17H30N2O3 B5887087 3,7-dibutyryl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol

3,7-dibutyryl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol

Cat. No. B5887087
M. Wt: 310.4 g/mol
InChI Key: MVDUXCXOCHPHTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,7-dibutyryl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol, commonly referred to as DDB, is a bicyclic compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique structure and ability to bind to various receptors in the body, making it a promising candidate for a range of research applications.

Mechanism of Action

DDB binds to nAChRs in a similar way to nicotine, but with a higher affinity and selectivity. This binding results in the activation of the receptor, leading to the release of neurotransmitters such as dopamine and acetylcholine. The specific mechanism of action of DDB is still being studied, but it is believed to involve the modulation of ion channels and the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that DDB has a range of biochemical and physiological effects, including the modulation of synaptic transmission, the enhancement of cognitive function, and the reduction of pain perception. DDB has also been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of a range of diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of DDB for lab experiments is its high selectivity for nAChRs, which allows for targeted modulation of these receptors. However, DDB can be difficult to synthesize and purify, and its effects can be highly dependent on the specific experimental conditions used.

Future Directions

There are many potential future directions for the study of DDB, including the development of new drugs for the treatment of neurological and psychiatric disorders, the investigation of its effects on different types of nAChRs, and the exploration of its potential as a tool for studying the role of nAChRs in various physiological processes. Additionally, further research is needed to fully understand the mechanism of action of DDB and its potential limitations for use in lab experiments.

Synthesis Methods

The synthesis of DDB involves the reaction of 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane (DMN) with butyric anhydride in the presence of a catalytic amount of p-toluenesulfonic acid. This reaction produces DDB as a white solid, which can be purified through recrystallization.

Scientific Research Applications

DDB has been studied for its potential applications in a range of scientific research fields, including neuroscience, pharmacology, and drug discovery. One of the most promising applications of DDB is its ability to bind to nicotinic acetylcholine receptors (nAChRs), which are involved in a range of physiological processes, including learning and memory, pain perception, and addiction.

properties

IUPAC Name

1-(7-butanoyl-9-hydroxy-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-3-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O3/c1-5-7-13(20)18-9-16(3)11-19(14(21)8-6-2)12-17(4,10-18)15(16)22/h15,22H,5-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDUXCXOCHPHTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CC2(CN(CC(C1)(C2O)C)C(=O)CCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'-(9-Hydroxy-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane-3,7-diyl)dibutan-1-one

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